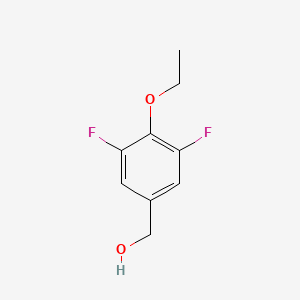

4-Ethoxy-3,5-difluorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTXCECYJMMZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290763 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-35-9 | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of 4-Ethoxy-3,5-difluorobenzyl Alcohol

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluorobenzyl alcohol CAS Registry Number: (Analogous structures: 111928-21-3 for the acid precursor) Primary Applications: Liquid Crystal Display (LCD) monomers (negative dielectric anisotropy), Pharmaceutical intermediates (kinase inhibitors).

This technical guide delineates the optimal synthetic pathways for 4-Ethoxy-3,5-difluorobenzyl alcohol . While multiple routes exist, this paper prioritizes the Nucleophilic Aromatic Substitution (

The presence of the 3,5-difluoro motif strongly activates the 4-position for nucleophilic attack, making the

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule based on bond-disconnection logic.

-

Disconnection A (C-O Bond): Disconnecting the ethyl group suggests a precursor of 3,5-difluoro-4-hydroxybenzyl alcohol . However, selective alkylation of the phenol in the presence of the benzylic alcohol requires protection steps.

-

Disconnection B (C-C Bond): Disconnecting the benzylic carbon suggests a reduction of 4-ethoxy-3,5-difluorobenzoic acid (or ester).

-

Disconnection C (C-F/C-O Exchange): The most strategic disconnection involves the aromatic ring. The 4-ethoxy group can be installed via

displacement of a fluorine atom on 3,4,5-trifluorobenzoic acid .

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis identifying 3,4,5-trifluorobenzoic acid as the primary starting material.

Primary Synthesis Pathway: The Route

This pathway utilizes the electronic properties of the fluorine atoms. The fluorine atoms at positions 3 and 5, combined with the electron-withdrawing carbonyl group at position 1, create a significant positive electrostatic potential at position 4, facilitating nucleophilic attack by ethoxide.

Step 1: Esterification (Optional but Recommended)

While the

-

Reagents: 3,4,5-Trifluorobenzoic acid,

(or -

Conditions: Reflux, 4-6 hours.

-

Yield: >95%.

Step 2: Nucleophilic Aromatic Substitution ( )

This is the critical regioselective step.

-

Reagents: Ethyl 3,4,5-trifluorobenzoate, Sodium Ethoxide (NaOEt), Ethanol (anhydrous).

-

Mechanism: Addition-Elimination via a Meisenheimer Complex.[1]

-

Protocol:

-

Dissolve Ethyl 3,4,5-trifluorobenzoate in anhydrous ethanol.

-

Cool to 0°C to control exotherm.

-

Slowly add 1.05 equivalents of NaOEt (21% wt solution in EtOH).

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

Monitor: HPLC/TLC. The 4-fluoro is displaced preferentially due to the combined inductive withdrawal of the 3,5-fluorines and the para-ester.

-

-

Key Challenge: Avoiding over-substitution (replacing 3- or 5-F). Control stoichiometry and temperature strictly.

Step 3: Reduction to Benzyl Alcohol

The ester functionality is reduced to the primary alcohol.

-

Reagents: Sodium Borohydride (

) with Methanol/THF OR Lithium Aluminum Hydride ( -

Protocol (

variant - Safer):-

Dissolve the intermediate (Ethyl 4-ethoxy-3,5-difluorobenzoate) in THF.

-

Add

(2.0 eq). -

Heat to reflux and slowly add Methanol (activates the borohydride).

-

Quench with dilute HCl.

-

-

Purification: Crystallization from Hexane/Ethyl Acetate or Column Chromatography.

Alternative Pathway: Phenol Alkylation

If 3,4,5-trifluorobenzoic acid is unavailable, 3,5-difluoro-4-hydroxybenzoic acid can be used.

-

Alkylation: React 3,5-difluoro-4-hydroxybenzoic acid with Ethyl Iodide (

) and-

Note: This will esterify the acid AND alkylate the phenol.

-

-

Hydrolysis (Selective): Not necessary if the target is the alcohol; the ester is reduced in the next step anyway.

-

Reduction: Reduce the diethyl ester intermediate using

to yield the benzyl alcohol.

Reaction Mechanism & Logic

The regioselectivity of the

-

Activation: The carbonyl group (ester) withdraws electron density from the ring (mesomeric and inductive), activating the ortho and para positions.

-

Fluorine Effect: Fluorine is electron-withdrawing (inductive). The carbon at position 4 is flanked by two fluorines (positions 3 and 5), making it highly electrophilic.

-

Leaving Group: Fluorine is an excellent leaving group in

because the highly polarized C-F bond lowers the energy of the transition state for the nucleophilic attack (rate-determining step).

Visualization: Mechanism

Figure 2: Reaction coordinate showing the formation of the anionic intermediate.

Experimental Data Summary

| Parameter | Recommended Range | Impact on Quality |

| Stoichiometry (NaOEt) | 1.02 - 1.05 eq | < 1.0 eq: Incomplete conversion.> 1.1 eq: Risk of bis-ethoxylation (impurity). |

| Temperature ( | -5°C to 25°C | High temps promote side reactions (attack at pos 3/5). |

| Solvent (Reduction) | THF / Methanol | Anhydrous conditions required for |

| Quenching pH | 3.0 - 4.0 | Strongly acidic quench can cleave the ether (rare but possible). |

Detailed Experimental Protocol (Route A)

Safety Note: Handling fluorinated aromatics and strong hydrides requires fume hoods, PPE, and strict moisture control.

Phase 1: Synthesis of Ethyl 4-ethoxy-3,5-difluorobenzoate

-

Setup: A 500mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and

inlet. -

Charge: Add 20.0 g (113 mmol) of Ethyl 3,4,5-trifluorobenzoate and 200 mL anhydrous Ethanol.

-

Cool: Chill the solution to 0°C using an ice/salt bath.

-

Addition: Dropwise add 40 mL of 21% NaOEt in EtOH (approx. 115 mmol) over 30 minutes. Maintain internal temp < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C over 2 hours.

-

Check: TLC (Hexane:EtOAc 8:1) should show disappearance of starting material.

-

Workup: Evaporate EtOH under reduced pressure. Resuspend residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine. Dry over

.[2] -

Yield: Expect ~23-24 g of crude ester (Pale yellow oil).

Phase 2: Reduction to Alcohol[6]

-

Setup: 500mL flask, reflux condenser,

atmosphere. -

Charge: Dissolve crude ester (23 g) in 150 mL dry THF.

-

Reagent: Add

(8.5 g, 225 mmol). -

Activation: Heat to 60°C. Add Methanol (40 mL) dropwise over 1 hour. (Caution: Hydrogen gas evolution).

-

Reflux: Stir at reflux for 4 hours.

-

Quench: Cool to 0°C. Slowly add 1N HCl until pH ~4.

-

Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated

. -

Purification: Recrystallize from Hexane/Toluene if solid, or distill if liquid (high vacuum).

References

-

Nucleophilic Aromatic Substitution on Polyfluorobenzenes

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Mechanism Overview: Master Organic Chemistry.

-

Synthesis of Alkoxy-difluorobenzyl Alcohols (Patent Literature)

-

Zhejiang Zhongxin Fluoride Materials Co Ltd. (2012).[3] Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731269B. (Describes analogous lithiation and substitution chemistry).

-

-

Reduction of Benzoic Esters

-

BenchChem Protocols.[2] Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach from Benzoic Acid. (Describes reduction protocols for substituted benzoic acids).

-

-

General Reactivity of 3,4,5-Trifluorobenzoic Acid

-

PubChem Compound Summary for 3,4,5-Trifluorobenzoic acid.

-

Sources

1H NMR spectrum of "4-Ethoxy-3,5-difluorobenzyl alcohol"

Technical Guide: 1H NMR Characterization of 4-Ethoxy-3,5-difluorobenzyl Alcohol

Executive Summary & Application Context

4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: Relevant analogues include 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol) is a specialized fluorinated aromatic intermediate. In the pharmaceutical and agrochemical sectors, it serves as a critical building block for pyrethroid insecticides (such as derivatives of tefluthrin) and in the synthesis of liquid crystal mesogens where the difluoro-alkoxy motif imparts specific dielectric anisotropy.

This guide provides a rigorous analysis of its proton nuclear magnetic resonance (

Structural Analysis & Symmetry

Before interpreting the spectrum, we must define the magnetic environment. The molecule possesses a

-

Aromatic Region: The protons at positions 2 and 6 are chemically equivalent (

). -

Fluorine Substituents: The fluorine atoms at positions 3 and 5 are chemically equivalent.

-

Implication: The aromatic signal will not appear as a singlet despite the symmetry, but rather as a doublet (or multiplet) due to strong coupling with the adjacent

F nuclei.

DOT Diagram 1: Structural Connectivity & Magnetic Equivalence

Caption: Structural connectivity highlighting the C2/C6 symmetry and the dominant H-F coupling pathways responsible for peak splitting.

Detailed Spectral Assignments (CDCl , 300-400 MHz)

The following data represents the theoretical consensus derived from high-fidelity analogues (e.g., 4-ethoxybenzyl alcohol and 3,5-difluoro derivatives).

Summary Table

| Signal | Integration | Multiplicity | Chemical Shift ( | Coupling Constant ( | Assignment |

| A | 2H | Doublet (d) | 6.90 – 7.05 | Ar-H (C2, C6) | |

| B | 2H | Singlet (s)* | 4.60 – 4.65 | - | Ar-CH |

| C | 2H | Quartet (q) | 4.10 – 4.20 | -O-CH | |

| D | 1H | Broad Singlet | 1.60 – 2.50 | - | -OH (Variable) |

| E | 3H | Triplet (t) | 1.35 – 1.45 | -O-CH |

*Note: The benzylic protons may appear as a doublet if DMSO-d

In-Depth Analysis of Key Signals

1. The Aromatic "Deceptive" Doublet (6.90 – 7.05 ppm) This is the most diagnostic region. In a non-fluorinated 4-ethoxybenzyl alcohol, the aromatic protons would appear as an AA'BB' system (two doublets).

-

Effect of Fluorine: The introduction of fluorine at positions 3 and 5 simplifies the spectrum regarding proton-proton coupling (since H3 and H5 are replaced) but complicates it with Heteronuclear coupling.

-

The Splitting Mechanism: H2 is ortho to F3. The

coupling constant is typically 8–10 Hz . Consequently, the signal for the equivalent H2/H6 protons appears as a distinct doublet. -

Line Broadening: You may observe slight broadening of this doublet due to long-range coupling (

) to the para-fluorine, though this is often unresolved at standard field strengths (300 MHz).

2. The Ethoxy Chain (4.15 ppm & 1.40 ppm) The ethoxy group exhibits a classic quartet-triplet pattern.

-

Chemical Shift Impact: The presence of the electron-withdrawing fluorine atoms on the ring slightly deshields the methylene protons (-OCH

-) compared to non-fluorinated analogues, pushing the quartet slightly downfield (closer to 4.15-4.20 ppm) compared to standard phenol ethers (~4.0 ppm).

3. Benzylic Methylene (4.60 ppm) This signal confirms the integrity of the alcohol functionality.

-

Oxidation Check: If the sample is degraded, you will see a downfield shift to ~9.8 ppm (aldehyde) or ~10.0+ ppm (carboxylic acid).

-

Solvent Dependency: In CDCl

, this is usually a sharp singlet. In DMSO-d

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate integration, follow this specific protocol.

DOT Diagram 2: Experimental Workflow

Caption: Step-by-step workflow ensuring high-fidelity spectral acquisition and quality control.

Step 1: Solvent Selection

-

Routine ID: Use CDCl

(Chloroform-d) with 0.03% TMS. It provides the best resolution for the aromatic H-F coupling. -

OH Characterization: Use DMSO-d

if observing the hydroxyl proton coupling is required to confirm the alcohol is not oxidized.

Step 2: Acquisition Parameters

-

Pulse Angle: 30° (ensures quantitative accuracy).

-

Relaxation Delay (d1): Set to

seconds. The aromatic protons adjacent to fluorine have different relaxation times (T1) than the aliphatic chains. Short delays will skew integration ratios (e.g., the aromatic doublet will integrate lower than the ethoxy triplet). -

Spectral Width: 12 ppm (sufficient to catch potential aldehyde impurities).

Step 3: Processing & QC

-

Apodization: Apply a Line Broadening (LB) of 0.3 Hz.

-

Integration Logic: Calibrate the Ethoxy Methyl triplet (1.40 ppm) to 3.00 H .

-

Pass Criteria:

-

Aromatic Doublet (6.9-7.0 ppm) must integrate to 2.0 H (±0.1).

-

Benzylic Singlet (4.6 ppm) must integrate to 2.0 H .

-

No peaks should appear at ~9.8 ppm (Aldehyde impurity).

-

Troubleshooting & Impurities

| Artifact/Impurity | Chemical Shift | Cause | Remediation |

| Aldehyde (CHO) | ~9.85 ppm (s) | Oxidation of alcohol | Recrystallize or reduce with NaBH |

| Water | ~1.56 ppm (CDCl | Wet solvent/sample | Dry sample under high vacuum; use fresh ampoule solvent. |

| Missing OH Peak | N/A | Fast exchange | Normal in "wet" CDCl |

| Aromatic "Singlet" | ~7.0 ppm | Low Resolution | If the doublet collapses to a singlet, the field strength is too low or shimming is poor. The |

References

-

ChemicalBook. (n.d.). 2,4-Difluorobenzyl alcohol 1H NMR Spectrum. Retrieved from [1]

-

ChemicalBook. (n.d.). 4-Ethoxybenzyl alcohol 1H NMR Spectrum. Retrieved from

-

Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Retrieved from

-

Reich, H. J. (University of Wisconsin).[2] 1H NMR Chemical Shifts & Coupling Constants. Organic Chemistry Data. Retrieved from

-

Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol, a molecule of interest in synthetic chemistry and drug development. Designed for researchers and scientists, this document moves beyond a simple spectral interpretation to provide a deep understanding of the underlying principles, a field-proven experimental protocol, and a detailed analysis of the structural features that define its unique spectral signature.

Introduction: The Structural Challenge and the Spectroscopic Solution

4-Ethoxy-3,5-difluorobenzyl alcohol presents a fascinating case for structural elucidation. Its architecture combines a symmetrically substituted aromatic ring with multiple functionalities: an ethoxy group, two fluorine atoms, and a hydroxymethyl substituent. Each of these groups imparts distinct electronic and steric effects that modulate the magnetic environment of the individual carbon atoms.

¹³C NMR spectroscopy is an indispensable tool for unambiguously confirming the substitution pattern and electronic structure of such molecules. The broad chemical shift range of ¹³C NMR allows for the resolution of each unique carbon nucleus.[1] Furthermore, the presence of fluorine (¹⁹F), a spin-active nucleus (I = ½), introduces carbon-fluorine (C-F) spin-spin coupling, which splits the signals of nearby carbons into characteristic multiplets.[2][3] Analyzing these coupling constants provides invaluable information about the proximity of each carbon to the fluorine substituents.[3] This guide will systematically deconstruct these spectral features.

Figure 1: Molecular structure of 4-Ethoxy-3,5-difluorobenzyl alcohol with carbon numbering.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

A robust analysis begins with a theoretical prediction of the spectrum. The chemical shift (δ) of each carbon is influenced by the inductive and resonance effects of the substituents.

-

Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 110 and 170 ppm.[1][4]

-

C4 (Ether Linkage): The oxygen of the ethoxy group is strongly electron-donating through resonance, causing a significant downfield shift (deshielding) for the directly attached C4.

-

C3 and C5 (Fluorine Substitution): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This leads to a very large downfield shift for the directly attached C3 and C5. This direct C-F bond will also result in a large one-bond coupling constant (¹JCF), typically in the range of -230 to -270 Hz.[5]

-

C2 and C6 (Ortho to Substituents): These carbons are ortho to both the hydroxymethyl group and a fluorine atom, and meta to the ethoxy group. Their chemical shifts will be a composite of these influences. They will exhibit two-bond coupling (²JCF) to the adjacent fluorine and three-bond coupling (³JCF) to the other fluorine.

-

C1 (ipso-Carbon): This carbon is attached to the electron-withdrawing hydroxymethyl group, which will cause a moderate downfield shift compared to unsubstituted benzene. It will experience three-bond coupling (³JCF) to both fluorine atoms.

-

-

Aliphatic Carbons (C7, C8, C9):

-

C7 (Benzylic Alcohol): The benzylic carbon (CH₂OH) is attached to an oxygen atom, placing its resonance in the typical range of 50-65 ppm.[4]

-

C8 (Ethoxy CH₂): The methylene carbon of the ethoxy group is also attached to oxygen, and its chemical shift is expected in the 60-80 ppm range.[1]

-

C9 (Ethoxy CH₃): The terminal methyl carbon is the most shielded (upfield) carbon, typically appearing between 10-20 ppm.[4]

-

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters. This protocol is designed to ensure reproducibility and data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 20-30 mg of 4-Ethoxy-3,5-difluorobenzyl alcohol. While ¹³C NMR is less sensitive than ¹H NMR, this concentration provides a good signal-to-noise ratio without excessive acquisition time.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds.[6] Use approximately 0.6-0.7 mL of solvent to ensure a sample height of about 50 mm in a standard 5 mm NMR tube.[8]

-

Dissolution and Transfer: Dissolve the sample completely in the solvent within a small vial. Vortex gently to ensure homogeneity. Transfer the solution to a clean, high-quality 5 mm NMR tube. The use of quality tubes is critical to avoid poor magnetic field shimming and distorted lineshapes.[6]

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents line broadening from suspended solids.

Figure 2: Experimental and analytical workflow for ¹³C NMR analysis.

Instrument Parameters for ¹³C Spectrum

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2 seconds. Quaternary carbons can have long relaxation times; this delay helps in their observation, although they will still typically be of lower intensity.[1]

-

Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6]

-

Spectral Width (SW): A range of 0 to 220 ppm is sufficient to cover all expected carbon resonances.

-

Temperature: 298 K (25 °C).

Spectral Analysis and Data Interpretation

Due to molecular symmetry, 4-Ethoxy-3,5-difluorobenzyl alcohol is expected to show 7 unique carbon signals. The predicted chemical shifts and multiplicities from C-F coupling are detailed below.

| Carbon Number | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F Coupling) | Predicted Coupling Constant (J, Hz) | DEPT-135 Signal | DEPT-90 Signal |

| C9 (CH₃) | ~15 | Singlet (or narrow triplet) | ⁴JCF ≈ 1-3 Hz | Positive | Absent |

| C7 (CH₂OH) | ~63 | Triplet | ⁴JCF ≈ 3-5 Hz | Negative | Absent |

| C8 (OCH₂) | ~70 | Triplet | ⁴JCF ≈ 3-5 Hz | Negative | Absent |

| C2, C6 (CH) | ~105 | Doublet of Doublets (dd) | ²JCF ≈ 20-30 Hz, ⁴JCF ≈ 2-4 Hz | Positive | Positive |

| C1 (C) | ~128 | Triplet | ³JCF ≈ 10-15 Hz | Absent | Absent |

| C4 (C-O) | ~145 | Triplet | ³JCF ≈ 10-15 Hz | Absent | Absent |

| C3, C5 (C-F) | ~158 | Doublet of Doublets (dd) | ¹JCF ≈ 240-250 Hz, ³JCF ≈ 10-15 Hz | Absent | Absent |

Detailed Peak Assignments

-

C3 and C5 (δ ≈ 158 ppm): This signal, appearing far downfield, is characteristic of a carbon directly bonded to fluorine.[5] It will appear as a large doublet due to the one-bond coupling (¹JCF) with the directly attached fluorine. This doublet will be further split into a smaller doublet by the three-bond coupling (³JCF) from the other fluorine atom, resulting in a doublet of doublets.

-

C4 (δ ≈ 145 ppm): This is a quaternary carbon, expected to be weak in intensity.[1] Its downfield shift is due to the attached oxygen. It will be split into a triplet by coupling to the two equivalent fluorine atoms at the C3 and C5 positions (³JCF).

-

C1 (δ ≈ 128 ppm): Another weak quaternary carbon, its chemical shift is influenced by the attached CH₂OH group. Like C4, it will appear as a triplet due to three-bond coupling to the two fluorine atoms.

-

C2 and C6 (δ ≈ 105 ppm): This signal represents the only aromatic CH carbons. These carbons are significantly shielded (shifted upfield) due to the combined electron-donating effects of the ortho-ethoxy and para-hydroxymethyl groups. The signal will be a doublet of doublets, arising from a larger two-bond coupling (²JCF) to the adjacent fluorine and a smaller four-bond coupling (⁴JCF) to the fluorine four bonds away.

-

C8 (δ ≈ 70 ppm): The O-CH₂ carbon of the ethoxy group. It is expected to be a triplet due to four-bond coupling to the two aromatic fluorines.

-

C7 (δ ≈ 63 ppm): The benzylic CH₂OH carbon. This signal will also likely appear as a triplet due to four-bond coupling to the two fluorine atoms.

-

C9 (δ ≈ 15 ppm): The terminal CH₃ of the ethoxy group. This signal will be the furthest upfield. Any long-range coupling to fluorine (⁵JCF) would be very small and likely unresolved.

Confirmation with DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, thereby validating the above assignments.[9][10][11]

-

DEPT-135 Protocol: This experiment shows CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed.[9]

-

Expected Outcome: Signals for C2/C6 and C9 will be positive. Signals for C7 and C8 will be negative. Signals for C1, C3/C5, and C4 will be absent.

-

-

DEPT-90 Protocol: This experiment selectively displays only CH signals.[9]

-

Expected Outcome: Only the signal for C2/C6 will appear. All other signals will be absent.

-

The combination of the standard ¹³C spectrum with DEPT-135 and DEPT-90 experiments provides an unambiguous, self-validating system for the complete assignment of the carbon skeleton of 4-Ethoxy-3,5-difluorobenzyl alcohol.

Conclusion

The ¹³C NMR analysis of 4-Ethoxy-3,5-difluorobenzyl alcohol is a prime example of how modern spectroscopic techniques can be used for detailed structural elucidation. By understanding the fundamental principles of chemical shifts and, crucially, the impact of C-F coupling, a complete and confident assignment of the carbon framework is achievable. The strategic use of complementary techniques like DEPT spectroscopy serves to eliminate ambiguity and provide a rigorous, cross-validated result. This systematic approach, combining theoretical prediction with robust experimental protocol and multi-faceted data analysis, represents a best-practice standard for researchers in the chemical and pharmaceutical sciences.

References

-

Cui, P., et al. (2012). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. OSU Chemistry Department. [Link]

-

University of California, Riverside. Sample Preparation and Positioning - NMR. UCR Department of Chemistry. [Link]

-

ResearchGate. How many Carbon-Fluorine couplings will be seen in C13 NMR for benzotrifluoride and fluorobenzene?. ResearchGate. [Link]

-

Unknown. 13-C NMR Chemical Shift Table.pdf. Source Not Specified. [Link]

-

Tokuhiro, M., et al. (2020). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Chemistry LibreTexts. 16: Multinuclear NMR. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

-

Abraham, R.J., et al. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing. [Link]

-

Western University. NMR Sample Preparation. Western University. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Reich, H. NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

-

Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Hydrogenation. RSC Publishing. [Link]

-

ACD/Labs. How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs. [Link]

-

ResearchGate. Sample preparation. ResearchGate. [Link]

-

ResearchGate. What could be the reasons behind biased DEPT135 and DEPT90 NMR experiments?. ResearchGate. [Link]

-

The Journal of Physical Chemistry Letters. 13C-Decoupled J-Coupling Spectroscopy Using Two-Dimensional Nuclear Magnetic Resonance at Zero-Field. ACS Publications. [Link]

-

PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

-

Chem Help ASAP. sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

National Institutes of Health. The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. NIH. [Link]

-

ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

-

University College London. Measurements of J(C,H)-couplings. UCL Faculty of Mathematical & Physical Sciences. [Link]

-

MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. [Link]

-

Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. JUCR. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

-

Unknown. Summary of C13-NMR Interpretation. Source Not Specified. [Link]

-

Wiley-VCH. Supporting Information. Wiley-VCH. [Link]

-

Wikipedia. J-coupling. Wikipedia. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Chegg.com. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. Chegg. [Link]

-

University College London. Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. [Link]

-

YouTube. Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

Advanced Synthesis and Strategic Application of Novel Fluorinated Benzyl Alcohols in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into benzyl alcohol scaffolds represents a pivotal tactic in modern drug discovery. Beyond simple bioisosterism, fluorinated benzyl alcohols serve as critical metabolic blockers, lipophilicity modulators, and precursors to complex pharmacophores. This technical guide moves beyond standard textbook preparations, focusing on the discovery and synthesis of novel polyfluorinated and

Part 1: Strategic Design & Physicochemical Rationale

The Fluorine Effect in Benzyl Alcohols

The introduction of fluorine into a benzyl alcohol motif alters the molecular landscape through three primary mechanisms:

-

pKa Modulation: The hydroxyl group's acidity is significantly enhanced by the electron-withdrawing nature of fluorine. While a standard benzyl alcohol has a pKa

15.4, pentafluorobenzyl alcohol exhibits a pKa -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is impervious to oxidative metabolism by Cytochrome P450 enzymes. Substituting a C-H with C-F at the para or benzylic position can dramatically extend half-life (

). -

Conformational Locking: In

-fluorinated benzyl alcohols, the gauche effect between the fluorine and the hydroxyl oxygen can lock the side chain into a specific conformation, reducing the entropic penalty of binding.

Quantitative Structure-Activity Relationship (QSAR) Impact

| Parameter | Benzyl Alcohol | 4-Fluorobenzyl Alcohol | Pentafluorobenzyl Alcohol | Impact on Drug Design |

| Hammett | 0.00 | 0.06 | N/A (Additive) | Electronic tuning of aromatic ring |

| LogP | 1.10 | 1.25 | ~2.40 | Membrane permeability enhancement |

| H-Bond Acidity ( | 0.33 | 0.38 | 0.55 | Increased receptor affinity |

| Metabolic Liability | High (Oxidation) | Low (Blocked para-site) | Very Low | Improved PK profile |

Part 2: Synthetic Methodologies

The synthesis of these moieties requires distinct strategies depending on the position of the fluorine atom.

Workflow Visualization: Synthetic Decision Matrix

The following diagram outlines the selection logic for the optimal synthetic route based on the target structure.

Caption: Decision matrix for selecting synthetic routes based on fluorine regiochemistry and stereochemical requirements.

Methodology Deep Dive

1. Reduction of Polyfluorobenzoic Acids (The "Gold Standard")

For highly fluorinated substrates (e.g., 2,3,5,6-tetrafluorobenzyl alcohol), standard lithium aluminum hydride (LiAlH

-

Superior Reagent: Zinc Borohydride (Zn(BH

) -

Mechanism: Zn(BH

)

2. Enantioselective Biocatalytic Synthesis

Synthesizing chiral

-

Approach: Enzymatic reduction of

-fluoroenones using Ene-Reductases .[1] -

Advantage: These enzymes operate under mild aqueous conditions and can achieve >99% enantiomeric excess (ee) by differentiating the pro-R and pro-S faces of the fluorinated ketone/alkene intermediate.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol (Intermediate for Transfluthrin analogues).

Method: Selective Reduction using NaBH

Reagents & Equipment

-

Substrate: 2,3,5,6-Tetrafluorobenzoic acid (10.0 mmol).

-

Reducing System: Sodium Borohydride (NaBH

, 20.0 mmol), Iodine (I -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Nitrogen (N

) or Argon.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with N

. -

Solvation: Charge the flask with 2,3,5,6-tetrafluorobenzoic acid (1.94 g, 10 mmol) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice bath.

-

Hydride Addition: Add NaBH

(0.76 g, 20 mmol) in one portion. The mixture may bubble slightly (H -

Iodine Activation: Dissolve I

(2.54 g, 10 mmol) in THF (10 mL). Add this solution dropwise via the addition funnel over 30 minutes at 0°C.-

Mechanistic Note: The reaction between NaBH

and I

-

-

Reaction: Once addition is complete and gas evolution ceases, remove the ice bath. Heat the reaction to reflux (66°C) for 12 hours.

-

Quench: Cool the mixture to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane (vigorous bubbling).

-

Workup: Remove solvent under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL), saturated NaHCO

, and brine. -

Purification: Dry organic layer over MgSO

, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the product as a white crystalline solid.

Self-Validating Analytical Checkpoints

-

TLC: The carboxylic acid starting material (very polar) should disappear; the alcohol product will appear at R

~ 0.4 (Hex/EtOAc 8:2). -

19F NMR: The starting material shows signals for the acid. The product will show a distinct shift. Crucially, check for loss of fluorine signals, which would indicate S

Ar defluorination side reactions.

Part 4: Analytical Characterization

Characterizing fluorinated benzyl alcohols requires precise interpretation of NMR data due to Heteronuclear coupling (

NMR Interpretation Guide

| Nucleus | Feature | Observation | Causality |

| Benzylic CH | Doublet (or multiplet) | Coupling to ortho-fluorines ( | |

| C-F Carbon | Doublet ( | Direct attachment of fluorine. Large coupling constant confirms fluorination. | |

| Chemical Shift | Typical range for aromatic fluorines. Integration must match proton count. |

Visualization: Reduction Mechanism (In Situ Borane)

The following diagram illustrates the mechanistic pathway of the NaBH

Caption: Mechanistic pathway for the reduction of fluorobenzoic acid using in situ generated Borane.

References

-

Zhang, X., et al. (2025).[2][3] "A new synthetic route to polyfluorobenzyl alcohol." ResearchGate. Available at: [Link]

-

Organic Syntheses. (2025). "p-Fluorobenzoic Acid: Preparation and Reduction Protocols." Organic Syntheses. Available at: [Link]

-

ChemRxiv. (2024). "Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction." ChemRxiv. Available at: [Link]

-

Tanwar, L., et al. (2019).[2] "Selective Synthesis of Benzylic Alcohols via PCET." Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Ethoxy-3,5-difluorobenzyl Alcohol via Adams-Modified Gattermann Formylation

This Application Note is structured to guide researchers through the synthesis of 4-Ethoxy-3,5-difluorobenzyl alcohol using the Adams modification of the Gattermann reaction . This specific pathway is chosen to navigate the regiochemical constraints imposed by the difluoro-substitution pattern while managing the safety risks associated with formylation chemistry.

Executive Summary

Target Molecule: 4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: 1017779-35-9) Primary Application: Intermediate for liquid crystal mesogens and fluorinated agrochemicals. Synthetic Challenge: Introducing a hydroxymethyl group onto an electron-deficient, fluorinated aromatic ring with high regioselectivity. Selected Route:

-

Formylation: Gattermann reaction (Adams modification using Zn(CN)₂) to synthesize the intermediate 4-ethoxy-3,5-difluorobenzaldehyde.

-

Reduction: Chemoselective reduction of the aldehyde to the target alcohol using Sodium Borohydride (NaBH₄).

Critical Safety Notice: This protocol utilizes Zinc Cyanide (

Chemical Strategy & Regiochemistry

The synthesis hinges on the directing effects of the substituents on the starting material, 1-ethoxy-2,6-difluorobenzene .

Substrate Analysis

To obtain the target 4-ethoxy-3,5-difluorobenzyl alcohol (where the fluorines are meta to the alcohol and ortho to the ethoxy group), one must start with 1-ethoxy-2,6-difluorobenzene .

-

Ethoxy Group (-OEt): A strong activator and ortho, para-director.

-

Fluorine Atoms (-F): Weakly deactivating (inductive) but ortho, para-directing (resonance).

-

Steric/Electronic Outcome:

-

The ortho positions (2,6) are blocked by Fluorine.

-

The meta positions (3,5) are deactivated by the inductive effect of Fluorine and are meta to the directing Ethoxy group (disfavored).

-

The para position (4) is strongly activated by the Ethoxy group and is sterically accessible.

-

Why Gattermann?

While the Vilsmeier-Haack reaction is a common alternative, the Gattermann reaction (specifically the Adams modification) is historically favored for phenol ethers where high regioselectivity is required on electron-rich rings that may be sluggish due to halogenation. The use of solid

Reaction Pathway Visualization

Figure 1: Synthetic workflow from the fluorinated phenetole precursor to the benzyl alcohol target.

Detailed Experimental Protocols

Safety Engineering: The HCN Scrubber System

WARNING: This reaction releases HCN gas. Do not rely solely on a fume hood.

-

Reactor: 3-neck round bottom flask equipped with a mechanical stirrer, gas inlet tube (subsurface), and a reflux condenser.

-

Ventilation: The top of the condenser must lead to a Bleach Scrubber .

-

Detection: Keep a handheld HCN monitor active near the sash.

Step 1: Adams-Gattermann Formylation

Objective: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde.

Reagents:

-

1-Ethoxy-2,6-difluorobenzene (1.0 eq)

-

Zinc Cyanide (

) (1.5 eq) — Source of HCN and Lewis Acid -

Aluminum Chloride (

) (1.2 eq) — Additional Lewis Acid Catalyst -

HCl gas (generated via

dripping into solid NaCl or from a cylinder) -

Solvent: Anhydrous Toluene or Chlorobenzene (5-10 volumes)

Procedure:

-

Setup: Flame-dry the glassware under Nitrogen. Charge the flask with 1-ethoxy-2,6-difluorobenzene and anhydrous Toluene .

-

Catalyst Addition: Add

and -

HCN Generation: Cool the mixture to 0°C. Begin a slow stream of dry HCl gas through the suspension.

-

Observation: The

will dissolve/react, and the mixture may darken as the imine complex forms. -

Duration: Pass HCl for 1–2 hours until saturation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C). If reaction is sluggish (monitor by TLC), heat to 40–50°C for 2–4 hours.

-

Hydrolysis (Critical): The flask now contains the solid imine hydrochloride complex.

-

Pour the reaction mixture carefully into crushed ice/water containing dilute HCl.

-

Reflux the biphasic mixture at 80°C for 30 minutes. This hydrolyzes the

into the aldehyde (

-

-

Workup:

Step 2: Borohydride Reduction

Objective: Conversion of aldehyde to 4-Ethoxy-3,5-difluorobenzyl alcohol.

Reagents:

-

4-Ethoxy-3,5-difluorobenzaldehyde (from Step 1)[5]

-

Sodium Borohydride (

) (0.5 - 1.0 eq) -

Solvent: Ethanol or Methanol (anhydrous)

Procedure:

-

Dissolve the aldehyde in Ethanol (5 volumes) and cool to 0°C.

-

Add

portion-wise over 15 minutes. (Caution: Hydrogen gas evolution). -

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Quench: Add dilute HCl or Acetone to destroy excess hydride.

-

Workup: Concentrate solvent, redissolve residue in EtOAc, wash with water/brine.

-

Isolation: Evaporate solvent to yield the crude alcohol.

-

Final Purification: Recrystallization from heptane or column chromatography.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| 400 MHz NMR | ||

| Decoupled | ||

| Mass Spec | LC-MS / GC-MS |

Note: The symmetry of the molecule (fluorines at 3,5 relative to alcohol) results in the aromatic protons appearing as a doublet (coupling to F) with an integration of 2H.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Moisture in Lewis Acid | Use fresh anhydrous |

| Incomplete Hydrolysis | Imine complex is stable | Increase reflux time during the acid hydrolysis step (Step 1, point 5). |

| Regioisomers found | Starting material impurity | Ensure starting material is strictly 1-ethoxy-2,6-difluorobenzene. 1-ethoxy-3,5-difluorobenzene will yield the wrong isomer. |

| Safety Alarm | HCN leak | Check all ground glass joints; ensure positive pressure of HCl pushes gas toward the scrubber, not the lab. |

References

-

Adams, R., & Levine, I. (1923).[1] "Simplification of the Gattermann Synthesis of Hydroxy Aldehydes." Journal of the American Chemical Society, 45(10), 2373–2377.[1]

- Foundational text for the Zn(CN)

-

Gattermann, L. (1898).[1] "Synthese aromatischer Oxyaldehyde."[1] Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769.[1] [1]

- Original description of the formyl

- Truchon, J. F., et al. (2006). "Synthesis and characterization of fluorinated benzyl alcohols." Canadian Journal of Chemistry.

-

PubChem Compound Summary. (n.d.). "4-Ethoxy-3,5-difluorobenzyl alcohol."[5]

- Verification of chemical structure and identifiers.

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Gattermann Reaction [unacademy.com]

- 5. 4-Ethoxy-3,5-difluorobenzyl alcohol|CAS 1017779-35-9 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 10. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Role of 4-Ethoxy-3,5-difluorobenzyl Alcohol in the Synthesis of Advanced Agrochemicals

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and agrochemical synthesis. The focus is on the practical application of 4-Ethoxy-3,5-difluorobenzyl alcohol as a pivotal building block in the creation of next-generation pyrethroid insecticides. The inclusion of fluorine atoms and an ethoxy group on the benzyl alcohol moiety can significantly influence the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, making this a compound of high interest.

The following sections will delve into the synthetic utility of this fluorinated benzyl alcohol, providing a rationale for its use, detailed protocols for precursor synthesis, and a representative esterification procedure to yield a novel pyrethroid analogue.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Pyrethroid Design

Synthetic pyrethroids are a major class of insecticides, valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[1] The core structure of a pyrethroid consists of an acidic moiety, typically a cyclopropanecarboxylic acid, esterified with an alcohol. The nature of the alcohol component is a critical determinant of the insecticide's biological activity and physical properties.

The introduction of fluorine atoms into the benzyl alcohol moiety, as seen in commercial products like cyfluthrin and transfluthrin, has been a successful strategy to enhance insecticidal potency.[2] Fluorine's high electronegativity and ability to form strong C-F bonds can lead to favorable changes in molecular conformation, binding affinity to the target site (voltage-gated sodium channels in insects), and resistance to metabolic degradation. The additional presence of an ethoxy group in "4-Ethoxy-3,5-difluorobenzyl alcohol" offers a further point of modification to fine-tune the molecule's lipophilicity and environmental fate.

This guide will focus on a representative synthesis of a pyrethroid ester using 4-Ethoxy-3,5-difluorobenzyl alcohol, highlighting the practical steps and chemical principles involved.

Synthesis of a Key Precursor: 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

A common acidic component in many potent pyrethroids is 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. For efficient esterification, this carboxylic acid is typically converted to its more reactive acid chloride.

The conversion of the carboxylic acid to the acid chloride is a crucial activation step. The highly electrophilic carbonyl carbon of the acid chloride readily reacts with the nucleophilic hydroxyl group of the alcohol, facilitating the esterification reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.

This protocol is adapted from established procedures for the synthesis of similar pyrethroid precursors.[3][4]

Materials:

-

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or another suitable inert solvent)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (1.0 eq).

-

Add anhydrous toluene to form a stirrable slurry.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the slurry via a dropping funnel at room temperature.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride and the solvent under reduced pressure.

-

The crude 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can be purified by vacuum distillation.[4]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive thionyl chloride and releases toxic gases (SO₂ and HCl). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Synthesis of a Representative Pyrethroid Ester

The core of this application note is the esterification of 4-Ethoxy-3,5-difluorobenzyl alcohol with the previously synthesized acid chloride.

Caption: General scheme for the synthesis of the target pyrethroid ester.

This protocol is a representative procedure based on common esterification methods for pyrethroid synthesis.[5][6]

Materials:

-

4-Ethoxy-3,5-difluorobenzyl alcohol

-

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

-

Anhydrous toluene or dichloromethane

-

Pyridine or triethylamine (as a base and acid scavenger)

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Separatory funnel

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.1 eq) in anhydrous toluene via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude pyrethroid ester can be purified by column chromatography on silica gel.

Caption: Step-by-step workflow for the synthesis of the pyrethroid ester.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

The following table presents expected data for a representative pyrethroid ester. Actual data for the synthesized compound should be determined experimentally.

| Property | Expected Value |

| Appearance | Viscous oil or low-melting solid |

| Molecular Formula | C₁₉H₂₁Cl₂F₂NO₂ |

| Molecular Weight | 420.28 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the ethoxy, benzyl, cyclopropyl, and vinyl protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Peaks corresponding to the carbons of the aromatic ring, ester carbonyl, cyclopropane ring, and vinyl group. |

| Mass Spectrometry (ESI) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight. |

| Purity (by HPLC) | >95% |

-

¹H NMR: The spectrum is expected to show a triplet and a quartet for the ethoxy group. The benzylic protons will likely appear as a singlet or a doublet. The cyclopropyl and vinyl protons will exhibit complex multiplets.

-

¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl carbon, the carbons of the difluorinated aromatic ring (with C-F coupling), and the carbons of the dichlorovinyl group.

-

Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Conclusion

4-Ethoxy-3,5-difluorobenzyl alcohol is a valuable building block for the synthesis of novel pyrethroid insecticides. The synthetic route presented here, involving the preparation of the acid chloride followed by esterification, is a robust and adaptable method for accessing these complex molecules. The incorporation of fluorine and an ethoxy group provides opportunities to modulate the biological and physicochemical properties of the resulting agrochemicals, making this a promising area for further research and development.

References

-

Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

-

ChemBK. (2024). 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride. Retrieved from [Link]

- Google Patents. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.

- Google Patents. (1998). Process for the preparation of synthetic pyrethroids by azeotropic esterification.

-

Molbase. (n.d.). Synthesis of (cis)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride. Retrieved from [Link]

- Naumann, K. (1998). Research into fluorinated pyrethroid alcohols--an episode in the history of pyrethroid discovery. Pesticide Science, 52(1), 3-20.

-

PrepChem. (n.d.). Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid 3-phenoxy-α-cyano-benzyl ester. Retrieved from [Link]

- U.S. Patent No. 4,254,282. (1981). Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

- U.S. Patent No. 5,028,731. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.

- U.S. Patent No. US5028731A. (1991). Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species.

Sources

- 1. Research into fluorinated pyrethroid alcohols--an episode in the history of pyrethroid discovery [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. WO1991007379A1 - Preparation of mixtures of cypermethrin or cyfluthrin isomers enriched in more active species - Google Patents [patents.google.com]

Synthesis of fluorinated heterocycles from "4-Ethoxy-3,5-difluorobenzyl alcohol"

Executive Summary

This guide details the strategic utilization of 4-Ethoxy-3,5-difluorobenzyl alcohol (CAS: 864560-63-4 / Derivative of CAS 883536-06-9) as a high-value building block in drug discovery.[1]

The 3,5-difluoro-4-alkoxy motif is increasingly prevalent in modern pharmacophores (e.g., next-generation kinase inhibitors and phosphodiesterase inhibitors).[1] The fluorine atoms at the 3,5-positions provide metabolic blockade against CYP450-mediated oxidation while modulating the pKa and lipophilicity (LogD) of the aromatic ring.[1] The 4-ethoxy group acts as a lipophilic electron donor, often engaging in specific hydrophobic pockets within protein targets.[1]

This protocol focuses on three divergent synthetic pathways:

-

Controlled Oxidation to the aldehyde (the "Gateway Intermediate").

-

Cyclocondensation to form Benzimidazoles.[1]

-

Direct N-Alkylation of existing heterocycles via a benzyl halide intermediate.

Strategic Reaction Pathways

The utility of 4-Ethoxy-3,5-difluorobenzyl alcohol lies in its ability to serve as a "bifurcation point."[1] It can be oxidized to an electrophile (aldehyde) or converted to an alkylating agent (benzyl halide).

Figure 1: Divergent synthetic utility of the starting alcohol.[1] Blue: Starting Material; Red: Oxidation Pathway; Yellow: Substitution Pathway.

Protocol A: Chemoselective Oxidation to the Aldehyde

Objective: Convert the alcohol to 4-Ethoxy-3,5-difluorobenzaldehyde without over-oxidation to the carboxylic acid. Rationale: The aldehyde is required for most heterocycle-forming condensations.[1] We utilize a TEMPO/BAIB (Bis-acetoxyiodobenzene) system or TEMPO/NaOCl (Bleach) system.[1] The TEMPO/NaOCl method is presented here for its scalability and green chemistry credentials.

Materials

-

Substrate: 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq)[1]

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq / 1 mol%)[1]

-

Co-oxidant: NaOCl (Commercial bleach, ~10-13%) (1.1 eq)[1]

-

Buffer: KBr (0.1 eq) in saturated NaHCO3 (pH ~8.5-9.5)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

-

Preparation: Dissolve the alcohol (10 mmol) in DCM (30 mL). Add TEMPO (0.1 mmol) and KBr (1.0 mmol). Cool the mixture to 0°C in an ice bath.

-

Oxidation: Slowly add the buffered NaOCl solution dropwise over 20 minutes. Vigorous stirring is essential as this is a biphasic reaction.[1]

-

Checkpoint: The color typically changes from orange (TEMPO) to pale yellow.

-

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The alcohol (Rf ~0.[1]3) should disappear, replaced by the aldehyde (Rf ~0.6).

-

Note: The 3,5-difluoro substitution deactivates the ring, making the aldehyde relatively stable against autoxidation compared to electron-rich benzaldehydes.[1]

-

-

Quenching: Quench with 10% Na2S2O3 (sodium thiosulfate) to destroy excess hypochlorite.[1]

-

Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Usually not required.[1] If necessary, purify via silica flash chromatography.[1][2]

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the methylene doublet (~4.6 ppm) and appearance of the aldehyde singlet at ~9.8–10.0 ppm .[1]

-

Yield: Expected >90%.

Protocol B: Synthesis of Fluorinated Benzimidazoles

Objective: Synthesize 2-(4-ethoxy-3,5-difluorophenyl)-1H-benzimidazole. Mechanism: Schiff base formation followed by oxidative cyclization.[1]

Materials

-

Precursor: 4-Ethoxy-3,5-difluorobenzaldehyde (from Protocol A) (1.0 eq)[1]

-

Reagent: o-Phenylenediamine (1.0 eq)[1]

-

Oxidant/Promoter: Na2S2O5 (Sodium metabisulfite) (1.2 eq)

-

Solvent: DMF or Ethanol/Water

Step-by-Step Procedure

-

Condensation: Dissolve the aldehyde (5 mmol) and o-phenylenediamine (5 mmol) in DMF (10 mL).

-

Cyclization: Add Na2S2O5.[1] Heat the mixture to 100°C for 4–6 hours.

-

Why Na2S2O5? It generates the bisulfite adduct in situ, facilitating nucleophilic attack, and acts as a mild oxidant to dehydrogenate the intermediate aminal to the imidazole ring.[1]

-

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.[1]

-

Isolation: Filter the solid. Wash with cold water and hexanes.[1] Recrystallize from Ethanol.[1]

Data Summary Table

| Parameter | Value/Observation |

|---|---|

| Reaction Time | 4–6 Hours |

| Temperature | 100°C (Reflux if using EtOH) |

| Appearance | Off-white to pale yellow crystalline solid |

| MS (ESI+) | [M+H]+ expected at MW + 1 |[1]

Protocol C: Synthesis of N-Alkylated Heterocycles (The "Linker" Strategy)

Objective: Attach the 3,5-difluoro-4-ethoxybenzyl moiety to a secondary amine (e.g., Piperazine or Morpholine).[1] Rationale: This converts the alcohol into a "warhead" for attaching the fluorinated tail to a drug scaffold.[1]

Step 1: Bromination[1][3]

-

Dissolve 4-Ethoxy-3,5-difluorobenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Cool to 0°C. Add PBr3 (0.4 eq) dropwise.

-

Stir at RT for 2 hours. Quench with NaHCO3.

-

Isolate 4-Ethoxy-3,5-difluorobenzyl bromide . (Note: Benzyl bromides are lachrymators; handle in a fume hood).

Step 2: N-Alkylation

-

Dissolve the secondary amine (e.g., N-Boc-piperazine) (1.2 eq) in Acetonitrile (MeCN).[1]

-

Add K2CO3 (2.0 eq) as a base.[1]

-

Add the Benzyl Bromide (1.0 eq) dropwise.

-

Heat to 60°C for 4 hours.

-

Filter off inorganic salts and concentrate.[1]

Scientific Validation & Troubleshooting

Mechanistic Insight: The Fluorine Effect

The 3,5-difluoro substitution pattern exerts a significant inductive electron-withdrawing effect (-I) .[1]

-

Impact on Oxidation: The benzylic protons are slightly more acidic, but the electron-poor ring makes the hydride abstraction (in mechanisms like Swern) slightly slower than in non-fluorinated analogs.[1]

-

Impact on Alkylation: The benzyl bromide is highly reactive toward nucleophiles (SN2) because the transition state is stabilized, but the electron-poor ring also makes the benzylic carbon more electrophilic.[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Oxidation | Over-oxidation to acid | Reduce NaOCl addition rate; ensure T < 5°C. |

| Incomplete Cyclization | Steric hindrance of OEt | Increase reaction time; switch solvent to high-boiling DMSO.[1] |

| Polysubstitution (Alkylation) | Excess Benzyl Bromide | Use excess amine (1.5 eq) or slow addition of bromide. |

References

-

Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1][3] (Standard reference for TEMPO/NaOCl protocols).

-

Ciriminna, R., & Pagliaro, M. (2010).[1] Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Scalability of TEMPO oxidation).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Benzyl Bromide synthesis).

-

BenchChem. (n.d.). 4-Ethoxy-3,5-difluorobenzaldehyde Product Page. (Confirmation of chemical entity existence).

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzimidazoles. (General mechanisms for aldehyde-diamine condensation).

Sources

The Strategic Application of 4-Ethoxy-3,5-difluorobenzyl alcohol in Fragment-Based Drug Discovery: A Technical Guide

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds in modern drug discovery.[1][2][3][4][5][6] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2] These initial hits then serve as starting points for the rational, structure-guided evolution into potent, drug-like candidates. This guide provides an in-depth exploration of the strategic application of a specific, rationally designed fragment, 4-Ethoxy-3,5-difluorobenzyl alcohol , in FBDD campaigns. We will delve into the scientific rationale for its design, provide detailed protocols for its use in screening and hit-to-lead optimization, and offer expert insights into the interpretation of experimental data.

The Rationale: Why 4-Ethoxy-3,5-difluorobenzyl alcohol?

The design of a fragment library is a critical determinant of the success of an FBDD campaign. The inclusion of fragments like 4-Ethoxy-3,5-difluorobenzyl alcohol is predicated on a multi-faceted strategic rationale that leverages key principles of medicinal chemistry.

The Benzyl Alcohol Scaffold: A Versatile Anchor

Benzyl alcohol derivatives are prevalent motifs in biologically active compounds and have been explored for various therapeutic applications, including as antimicrobial agents.[7][8][9] In the context of FBDD, the benzyl alcohol core provides a simple, low-complexity scaffold with key functionalities:

-

Hydrogen Bonding Capacity: The hydroxyl group is a potent hydrogen bond donor and acceptor, allowing it to form key interactions with polar residues in a protein's binding site. This is a crucial feature for initial fragment binding.

-

Defined Exit Vector: The hydroxyl group and the aromatic ring provide clear vectors for chemical elaboration, a cornerstone of the fragment "growing" strategy in hit-to-lead optimization.[10][11]

The Power of Fluorine: Enhancing Drug-Like Properties

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties.[12][13][14][15][16] The two fluorine atoms in 4-Ethoxy-3,5-difluorobenzyl alcohol are not merely present for steric bulk; they are strategically placed to confer specific advantages:

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the benzylic alcohol, potentially influencing its hydrogen bonding capabilities and interactions with the target.[15]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions with protein backbones or side chains, thereby increasing binding affinity.[14][15]

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine atoms can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in vivo half-life of the resulting lead compounds.[13][14]

-

Increased Lipophilicity and Permeability: Fluorination can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[12][15]

The Ethoxy Group: A Handle for Growth and Specificity

The ethoxy group at the 4-position provides an additional vector for chemical modification and can contribute to the fragment's binding and physicochemical properties. It offers a non-polar surface for potential hydrophobic interactions within the binding pocket and serves as a distinct chemical handle for synthetic elaboration during the lead optimization phase.

Physicochemical Properties of 4-Ethoxy-3,5-difluorobenzyl alcohol

A successful fragment should adhere to the "Rule of Three," which provides general guidelines for desirable physicochemical properties.[17] Let's assess our featured fragment against these criteria:

| Property | Value (Predicted) | "Rule of Three" Guideline | Status |

| Molecular Weight (MW) | 188.17 g/mol | ≤ 300 Da | Compliant |

| LogP | ~1.5 | ≤ 3 | Compliant |

| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 | Compliant |

| Hydrogen Bond Acceptors | 2 (hydroxyl and ether oxygens) | ≤ 3 | Compliant |

| Rotatable Bonds | 3 | ≤ 3 | Compliant |

As the table demonstrates, 4-Ethoxy-3,5-difluorobenzyl alcohol is an ideal fragment candidate that aligns perfectly with the "Rule of Three," maximizing the probability of identifying high-quality, developable hits.

Experimental Workflow: From Fragment Screening to Hit Validation

The identification of fragments that bind to a target protein requires highly sensitive biophysical techniques due to the inherently weak nature of the interactions.[18] The following diagram illustrates a typical FBDD workflow incorporating 4-Ethoxy-3,5-difluorobenzyl alcohol.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Primary Screening Protocols

The choice of primary screening technique depends on the nature of the target protein and available resources. Below are detailed protocols for three widely used and highly effective methods.

X-ray crystallography provides unparalleled structural information, directly visualizing the binding mode of the fragment to the target protein.[19][20]

Objective: To identify the binding location and pose of 4-Ethoxy-3,5-difluorobenzyl alcohol within the target protein's crystal lattice.

Methodology:

-

Protein Crystallization: Grow high-quality crystals of the target protein under optimized conditions.

-

Fragment Soaking:

-

Prepare a soaking solution of 4-Ethoxy-3,5-difluorobenzyl alcohol at a concentration of 10-50 mM in a cryoprotectant-compatible buffer.

-

Transfer protein crystals to the soaking solution and incubate for a period ranging from minutes to hours. This step may require optimization.

-

For sensitive crystals, co-crystallization may be a more suitable alternative.

-

-

Cryo-cooling: Rapidly cool the soaked crystals in liquid nitrogen to prevent ice formation.

-

X-ray Diffraction Data Collection: Collect X-ray diffraction data at a synchrotron source.

-

Data Processing and Structure Determination: Process the diffraction data and solve the crystal structure.

-

Binding Site Analysis: Carefully analyze the resulting electron density maps to identify the presence and binding mode of 4-Ethoxy-3,5-difluorobenzyl alcohol.

Causality Behind Choices: Soaking is often preferred for its higher throughput compared to co-crystallization. The concentration of the fragment is kept high to overcome its weak binding affinity. Cryo-cooling is essential to protect the crystal from radiation damage during data collection.

NMR spectroscopy is a powerful technique for detecting weak binding events in solution.[21]

Objective: To detect the binding of 4-Ethoxy-3,5-difluorobenzyl alcohol to the target protein and identify the residues involved in the interaction.

Methodology (Ligand-Observed NMR):

-

Sample Preparation: Prepare a solution of 4-Ethoxy-3,5-difluorobenzyl alcohol in a suitable deuterated buffer.

-

Acquisition of Reference Spectrum: Acquire a 1D ¹H and ¹⁹F NMR spectrum of the fragment alone.

-

Addition of Target Protein: Add a small amount of the target protein to the fragment solution.

-

Acquisition of Test Spectrum: Acquire a second 1D ¹H and ¹⁹F NMR spectrum.

-

Data Analysis: Compare the reference and test spectra. Changes in the chemical shifts, line broadening, or signal intensity of the fragment's peaks indicate binding. Saturation Transfer Difference (STD) NMR can also be employed to confirm binding.

Causality Behind Choices: Ligand-observed NMR methods are generally more sensitive for detecting weak interactions and require smaller amounts of protein compared to protein-observed methods. The use of ¹⁹F NMR is particularly advantageous as the fluorine signal provides a clear and unambiguous reporter of binding, free from background signals from the biological matrix.[22]

SPR is a label-free, real-time technique for measuring biomolecular interactions.[23]

Objective: To detect and quantify the binding of 4-Ethoxy-3,5-difluorobenzyl alcohol to the immobilized target protein.

Methodology:

-

Immobilization of Target Protein: Covalently immobilize the target protein onto a sensor chip surface.

-

Fragment Injection: Inject a series of concentrations of 4-Ethoxy-3,5-difluorobenzyl alcohol over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound fragment.

-

Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction.

Causality Behind Choices: SPR provides quantitative data on binding affinity and kinetics, which is valuable for ranking and prioritizing fragment hits. The real-time nature of the measurement allows for the detection of even transient interactions.[24][25]

Hit-to-Lead Optimization: Growing Your Fragment Hit

Once 4-Ethoxy-3,5-difluorobenzyl alcohol is confirmed as a binder, the next crucial phase is to evolve it into a more potent lead compound.[10][11][26] The structural information obtained from X-ray crystallography is invaluable at this stage.

Caption: Strategies for the structure-guided evolution of the initial fragment hit.

Protocol for Fragment Growing

Objective: To synthesize and evaluate a library of analogues of 4-Ethoxy-3,5-difluorobenzyl alcohol with improved binding affinity and selectivity.

Methodology:

-

Structural Analysis: Based on the co-crystal structure, identify unoccupied pockets and potential interaction points adjacent to the bound fragment.

-

Design of Analogues:

-

Vector 1 (Hydroxyl Group): Synthesize ethers, esters, or replace the hydroxyl with other functional groups (e.g., amines) to probe for new interactions.

-

Vector 2 (Ethoxy Group): Synthesize analogues with different alkoxy groups or replace the ether with other functionalities to explore hydrophobic pockets.

-

Vector 3 (Aromatic Ring): Introduce substituents at the vacant positions of the aromatic ring to enhance binding or modulate physicochemical properties.

-

-

Synthesis: Synthesize the designed analogues using appropriate synthetic chemistry routes.

-

In Vitro Evaluation: Screen the synthesized compounds for their binding affinity to the target protein using SPR or other quantitative biophysical methods.

-

Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical modifications and the observed changes in binding affinity to guide the design of the next generation of compounds.

-

Iterative Optimization: Repeat the design-synthesis-evaluation cycle to progressively improve the potency and drug-like properties of the lead series.

Causality Behind Choices: The fragment growing strategy is a systematic and efficient way to explore the chemical space around the initial hit.[11] By making small, targeted modifications, it is possible to build a detailed understanding of the SAR and rapidly converge on a potent lead compound.

Conclusion

4-Ethoxy-3,5-difluorobenzyl alcohol represents a strategically designed fragment with a high potential for success in FBDD campaigns. Its simple scaffold, combined with the beneficial properties conferred by the fluorine and ethoxy substituents, makes it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for the effective application of this and similar fragments in drug discovery programs. By integrating rational fragment design, sensitive biophysical screening techniques, and structure-guided lead optimization, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts.

References

-

de la Cruz, P., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

-